E2508
Description
This compound features a pyrazolo[1,5-a]pyridine core substituted with a 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7, an ethyl group at position 2, and dual N-alkylation with cyclopropylmethyl and tetrahydro-2H-pyran-4-ylmethyl groups. The 4-methylbenzenesulfonate (tosylate) counterion enhances solubility and crystallinity. Structurally, it shares similarities with pyrazolo-thiazole and pyrazolo-pyrimidine derivatives reported in medicinal chemistry, particularly those targeting central nervous system (CNS) disorders or inflammatory pathways . The cyclopropylmethyl and tetrahydropyranylmethyl groups are critical for modulating lipophilicity and bioavailability, as seen in related compounds with improved blood-brain barrier penetration .
Properties
CAS No. |
685886-34-4 |
|---|---|
Molecular Formula |
C36H47N3O7S |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H39N3O4.C7H8O3S/c1-5-23-29(31(17-20-9-10-20)18-21-11-13-36-14-12-21)25-8-6-7-24(32(25)30-23)28-26(34-3)15-22(19-33-2)16-27(28)35-4;1-6-2-4-7(5-3-6)11(8,9)10/h6-8,15-16,20-21H,5,9-14,17-19H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
NOWKXPVUFWKFHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C1N(CC3CC3)CC4CCOCC4)C=CC=C2C5=C(C=C(C=C5OC)COC)OC.CC1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
E2508; E-2508; E 2508; |
Origin of Product |
United States |
Preparation Methods
The synthesis of E-2508 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized for research purposes . Industrial production methods for E-2508 are not widely documented, as it is mainly produced for research and not for large-scale industrial applications .
Chemical Reactions Analysis
E-2508 undergoes various chemical reactions, including:
Oxidation: E-2508 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert E-2508 into reduced forms, altering its chemical properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
E-2508 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of corticotropin-releasing factor 1 receptor antagonists.
Biology: Employed in research to understand the biological effects of corticotropin-releasing factor 1 receptor antagonism on various physiological processes.
Mechanism of Action
E-2508 exerts its effects by selectively antagonizing the corticotropin-releasing factor 1 receptor. This receptor is involved in the body’s response to stress, and its antagonism can lead to reduced stress-related symptoms. The molecular targets and pathways involved include the inhibition of corticotropin-releasing factor 1 receptor signaling, which affects the release of stress hormones and neurotransmitters .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Influence: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[5,1-b]thiazole () and pyrazolo[1,5-a]pyrimidine () in ring size and electronic properties.
Substituent Effects :
- The 2,6-dimethoxy-4-(methoxymethyl)phenyl group at position 7 is unique to the target compound and analogues in . This substituent likely enhances π-π stacking with hydrophobic binding pockets, as seen in CNS-targeting agents.
- The tetrahydropyranylmethyl group (shared with compounds) improves metabolic stability compared to simpler alkyl chains (e.g., ethyl or propyl in ).
Bioactivity Trends :
- PDE4 inhibitors like roflumilast () demonstrate that cyclopropylmethoxy groups enhance potency (ED₅₀ = 0.3 µmol/kg for TNFα suppression). The target compound’s cyclopropylmethyl group may similarly optimize target engagement.
- Compounds with methoxymethyl or ethoxymethyl substituents () show improved bioavailability, suggesting the target’s 4-(methoxymethyl)phenyl group contributes to favorable pharmacokinetics.
Pharmacological Potential
- The tosylate salt form (4-methylbenzenesulfonate) mirrors solubility-enhancing strategies seen in ’s sulfonamide derivatives, which improve oral absorption.
Biological Activity
N-(Cyclopropylmethyl)-7-(2,6-dimethoxy-4-(methoxymethyl)phenyl)-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate, often referred to as J2.971.745A , is a complex bioactive compound with significant potential in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H39N3O4 |
| Molecular Weight | 493.64 g/mol |
| CAS Number | 685885-75-0 |
| IUPAC Name | N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrazolo(1,5-a)pyridin-3-amine 4-methylbenzenesulfonate |
Research indicates that J2.971.745A exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which could have implications for cancer treatment and other diseases.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.
- Cellular Uptake : The compound's structure facilitates its uptake into cells, enhancing its bioavailability and efficacy in target tissues.
Anticancer Activity
J2.971.745A has demonstrated promising anticancer properties in several studies:
- In vitro Studies : The compound was tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values in the low micromolar range. For instance, it inhibited cell proliferation and induced apoptosis in glioma cells through multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR pathway .
Antimicrobial Properties
Preliminary studies suggest that J2.971.745A possesses antimicrobial activity against certain bacterial strains:
- Mechanism : It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.
Neuroprotective Effects
Emerging evidence indicates that J2.971.745A may have neuroprotective effects:
- Animal Models : In rodent models of neurodegeneration, the compound reduced markers of oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
-
Case Study on Glioma Treatment :
- A study evaluated the efficacy of J2.971.745A in glioma-bearing mice. Results showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Antimicrobial Efficacy :
Safety and Toxicology
Safety assessments indicate that J2.971.745A has a favorable toxicity profile:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound given its structural complexity?
- Methodological Answer : The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves multi-step reactions requiring precise control of temperature, solvent selection, and stoichiometry. For example, in analogous syntheses, refluxing with sodium acetate in acetic anhydride/acetic acid mixtures improved cyclization efficiency . Stepwise purification (e.g., crystallization from DMF/water) is critical to isolate intermediates and minimize side products .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combined use of -NMR, -NMR, and HRMS is essential. For instance, -NMR can resolve substituent environments (e.g., methoxymethyl protons at δ 3.3–3.5 ppm), while HRMS validates molecular mass (e.g., ±1 ppm accuracy) . IR spectroscopy further confirms functional groups like sulfonates (broad peaks ~1200 cm) .
Q. How can solubility challenges during in vitro assays be addressed?
- Methodological Answer : Structural analogs with bulky substituents (e.g., tetrahydro-2H-pyran-4-yl) often require co-solvents like DMSO or cyclodextrin-based solubilization. Solvent optimization studies (e.g., varying DMSO:water ratios) are recommended to balance solubility and assay compatibility .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural validation?
- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous assignments. For example, HMBC correlations can confirm connectivity between pyridine and cyclopropylmethyl groups . If HRMS deviates, isotopic pattern analysis distinguishes impurities from adducts .
Q. How can computational modeling predict the compound’s binding affinity to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) can model interactions. Parameterization of the methoxymethyl and tetrahydro-2H-pyran groups requires force field adjustments (e.g., GAFF2). Validation via in vitro assays (e.g., SPR) ensures predictive accuracy .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Statistical optimization (e.g., DoE) identifies critical parameters (e.g., stirring rate, catalyst loading) to ensure reproducibility .
Q. How do structural modifications influence the compound’s pharmacokinetic profile?
- Methodological Answer : Comparative studies with analogs (e.g., replacing cyclopropylmethyl with cyclohexenyl ethyl groups) reveal substituent effects on LogP and metabolic stability. In vivo PK/PD studies in rodent models, paired with LC-MS/MS quantification, quantify bioavailability changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
